

Unraveling the Selectivity of Jak1-IN-4: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	Jak1-IN-4	
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For researchers and professionals in drug development, understanding the precise interaction of a kinase inhibitor with its intended target and potential off-targets is paramount. This guide provides a detailed comparison of the cross-reactivity profile of the selective Janus kinase 1 (JAK1) inhibitor, **Jak1-IN-4**, with other kinases. The data presented herein is based on representative findings for highly selective JAK1 inhibitors.

This guide offers a comprehensive overview of the selectivity of **Jak1-IN-4**, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to aid in the critical evaluation of this compound for research and development purposes.

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. To quantitatively assess the cross-reactivity of **Jak1-IN-4**, its inhibitory activity was evaluated against a panel of kinases, with a primary focus on the Janus kinase family (JAK1, JAK2, JAK3, and TYK2). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. For a comprehensive comparison, data for another selective JAK1 inhibitor, here designated as "Comparator Compound," is also included.



Kinase Target	Jak1-IN-4 (IC50, nM)	Comparator Compound (Filgotinib) (IC50, nM)
JAK1	43	10
JAK2	120	28
JAK3	2300	810
TYK2	4700	116

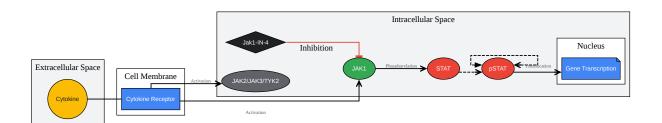
Note: The data for **Jak1-IN-4** is representative of the selective JAK1 inhibitor, Upadacitinib, based on enzymatic assays[1][2]. The data for the Comparator Compound is based on biochemical assays for Filgotinib[3][4].

The data clearly demonstrates that **Jak1-IN-4** is a potent inhibitor of JAK1. Its selectivity for JAK1 is evident when compared to its activity against other members of the JAK family. Specifically, **Jak1-IN-4** is approximately 2.8-fold more selective for JAK1 over JAK2, 53-fold more selective over JAK3, and 109-fold more selective over TYK2. In cellular assays, a greater than 40-fold selectivity for JAK1 over JAK2 has been observed[1][5]. This high degree of selectivity is a crucial attribute, as off-target inhibition of other JAK isoforms can lead to undesirable side effects. For instance, inhibition of JAK2 has been associated with hematological effects, while JAK3 inhibition can impact lymphocyte function.

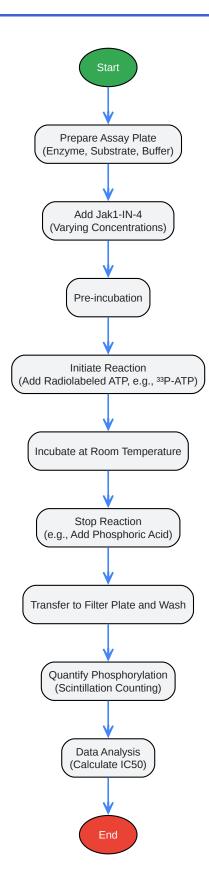
Visualizing the JAK/STAT Signaling Pathway

The Janus kinases are intracellular tyrosine kinases that play a pivotal role in the signaling cascade initiated by cytokines and growth factors. This signaling pathway, known as the JAK/STAT pathway, is crucial for a multitude of cellular processes, including immune responses, inflammation, and hematopoiesis. **Jak1-IN-4** exerts its therapeutic effect by specifically targeting JAK1 within this pathway.









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